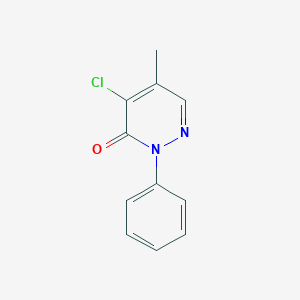

4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one

Description

Properties

CAS No. |

68143-10-2 |

|---|---|

Molecular Formula |

C11H9ClN2O |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

4-chloro-5-methyl-2-phenylpyridazin-3-one |

InChI |

InChI=1S/C11H9ClN2O/c1-8-7-13-14(11(15)10(8)12)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

IZAUUAWLVQZSSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Dichlorinated Precursors with Hydrazine Hydrate

A common and effective route to pyridazin-3(2H)-ones involves the reaction of dichlorinated furanone derivatives with hydrazine hydrate under controlled conditions:

Starting Material: 3,4-dichloro-5-phenylfuran-2(5H)-one, synthesized via Friedel-Crafts acylation of mucochloric acid with benzene in the presence of Lewis acid catalysts such as aluminum chloride.

Reaction Conditions: The dichlorinated furanone is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) and treated with hydrazine hydrate (80%) at approximately 80°C for 40 minutes.

Outcome: This reaction yields 5-chloro-6-phenylpyridazin-3(2H)-one with yields reported up to 68%, depending on solvent choice, temperature, and reaction time. The product precipitates upon addition of water and is isolated by filtration and recrystallization from dioxane or ethanol.

This method is adaptable for introducing methyl substituents at the 5-position by using appropriately substituted starting materials or by subsequent methylation steps.

Halomethylation of Pyridazinone Core

To introduce a chloromethyl group at the 2-position, the pyridazinone intermediate can be reacted with paraformaldehyde and thionyl chloride:

Procedure: The pyridazinone is refluxed with paraformaldehyde and thionyl chloride in benzene for about 1 hour.

Result: Formation of 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one in yields around 73%, with the product isolated by filtration and recrystallization from anhydrous ethanol.

This step is crucial for further functionalization or substitution at the 2-position.

Catalytic Amination of Dichloropyridazinones

An alternative approach involves the catalytic amination of 4,5-dichloro-1-phenylpyridazin-6-one derivatives with aqueous ammonia:

Catalyst: Phenolic compounds with electron-withdrawing substituents (e.g., bis(4-hydroxyphenyl)sulfone, nitrophenols) soluble in alkaline aqueous media but insoluble upon acidification.

Conditions: Reaction carried out at 80–200°C under 1–50 bar pressure with excess aqueous ammonia, maintaining alkaline pH to facilitate catalyst solubility.

Advantages: High yield and purity of the amino-substituted pyridazinone, with catalyst recovery possible by acidifying the reaction medium to precipitate the catalyst.

Though this method is primarily for amino derivatives, it informs the preparation of related pyridazinone compounds by selective substitution.

Reaction Parameters Affecting Yield and Purity

| Parameter | Optimal Range/Condition | Effect on Product |

|---|---|---|

| Solvent | DMF preferred over other solvents | Higher yield and purity (up to 68%) |

| Temperature | ~80°C for hydrazine cyclization | Balances reaction rate and side reactions |

| Reaction Time | ~40 minutes for cyclization | Sufficient for complete conversion |

| Pressure | 1–50 bar for catalytic amination | Enhances reaction rate and selectivity |

| Catalyst Type | Electron-withdrawing phenolic compounds | Improves yield and allows catalyst reuse |

| pH | Alkaline during reaction, acidic for catalyst recovery | Controls catalyst solubility and product isolation |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | Mucochloric acid + benzene + AlCl3 | 3,4-Dichloro-5-phenylfuran-2(5H)-one | ~60 | Precursor for pyridazinone synthesis |

| 2 | Cyclization with hydrazine | Hydrazine hydrate, DMF, 80°C, 40 min | 5-Chloro-6-phenylpyridazin-3(2H)-one | 46–68 | Yield depends on solvent and conditions |

| 3 | Halomethylation | Paraformaldehyde + thionyl chloride, reflux in benzene | 5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one | 73 | Single-step, convenient operation |

| 4 | Catalytic amination | 4,5-Dichloro-1-phenylpyridazin-6-one + aqueous NH3 + phenolic catalyst, 80–200°C, 1–50 bar | 4-Amino-5-chloro-1-phenylpyridazin-6-one | High | Catalyst recovery by acidification |

Research Findings and Practical Considerations

The choice of solvent critically influences the yield and purity of the pyridazinone product; DMF has been shown to outperform other solvents in cyclization reactions.

Reaction temperature and time must be optimized to avoid decomposition or side reactions, with 80°C and 40 minutes being effective for hydrazine-mediated cyclization.

The catalytic amination method offers a route to amino-substituted pyridazinones with high selectivity and catalyst recyclability, which may be adapted for related compounds.

Halomethylation using paraformaldehyde and thionyl chloride is a streamlined method to functionalize the 2-position, facilitating further derivatization.

Recrystallization from appropriate solvents (dioxane, ethanol) is essential for obtaining high-purity final products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized pyridazines.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one exhibits potential anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

Case Study:

A study conducted by Ahmad et al. synthesized several pyridazinones, including derivatives of 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one, which demonstrated significant anticancer activity against various cancer cell lines at doses of 100 mg/kg .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent , effective against both bacterial and fungal strains. Its mechanism may involve disrupting microbial cell functions or inhibiting essential enzymes.

Data Table: Antimicrobial Efficacy

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Bacillus subtilis | 25 | |

| Candida albicans | 20 | |

| Escherichia coli | 18 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects, potentially beneficial in treating conditions characterized by chronic inflammation.

Agrochemical Applications

4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one is also explored in the field of agrochemicals as a potential herbicide or pesticide due to its ability to affect plant growth regulators.

Research Findings:

Studies have indicated that derivatives of this compound can effectively inhibit weed growth while minimizing harm to crops, making them suitable candidates for environmentally friendly agricultural practices.

Synthesis and Reactivity

The synthesis of 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one typically involves multi-step reactions that can be optimized for higher yield and purity. Below is a summary of common synthetic routes:

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Hydrogen gas with palladium catalyst | Corresponding amine or alcohol |

| Substitution | Nucleophiles (amines) with base | Substituted pyridazinones |

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Amino and dimethylamino groups (e.g., ) enhance water solubility, whereas bromine or phenyl groups (e.g., ) increase lipophilicity.

- Stability: Chlorine at position 4 stabilizes the pyridazinone ring against hydrolysis compared to unsubstituted analogs.

Biological Activity

4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyridazinone derivative has been studied for its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties. This article synthesizes research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one is . The structure features a chloro substituent at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position of the pyridazinone ring. This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one exerts its effects primarily through enzyme inhibition. It is believed to bind to the active sites of specific enzymes, thereby modulating their activity. This mechanism is crucial for its therapeutic effects, which include:

- Antimicrobial Activity : The compound demonstrates significant inhibition against various bacterial strains.

- Anticancer Properties : In vitro studies suggest that it can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth.

Antimicrobial Activity

Studies have shown that 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one exhibits broad-spectrum antimicrobial activity. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at varying concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In cancer research, this compound has been evaluated for its potential to inhibit cell growth in several cancer lines, including breast and lung cancers. The following table summarizes some findings:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 12 |

These results indicate that the compound has promising anticancer properties, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various pyridazinones included 4-Chloro-5-methyl-2-phenylpyridazin-3(2H)-one. The results demonstrated that it effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Cell Proliferation : In another study focusing on cancer treatment, researchers observed that treatment with this compound led to significant apoptosis in MCF-7 cells, indicating its potential role in cancer therapy through programmed cell death mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.